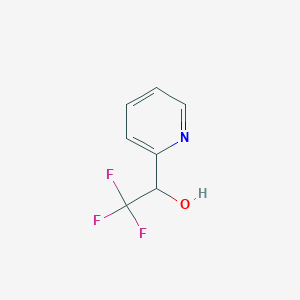

2,2,2-Trifluoro-1-pyridin-2-ylethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2,2-trifluoro-1-pyridin-2-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO/c8-7(9,10)6(12)5-3-1-2-4-11-5/h1-4,6,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWVJLWLTQVSWDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50548220 | |

| Record name | 2,2,2-Trifluoro-1-(pyridin-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50548220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107040-75-5 | |

| Record name | 2,2,2-Trifluoro-1-(pyridin-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50548220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"2,2,2-Trifluoro-1-pyridin-2-ylethanol" synthesis and properties

An In-depth Technical Guide to the Synthesis and Properties of 2,2,2-Trifluoro-1-pyridin-2-ylethanol

Abstract

This compound is a fluorinated heterocyclic alcohol of significant interest to the pharmaceutical and agrochemical industries. Its unique structure, which combines a chiral secondary alcohol, a metabolically robust trifluoromethyl group, and a versatile pyridine ring, makes it a highly valuable chiral building block. The trifluoromethyl moiety can enhance properties such as metabolic stability, binding affinity, and lipophilicity of parent molecules, while the pyridine ring serves as a key pharmacophore and a coordinating ligand. This document provides a comprehensive overview of the synthesis, physicochemical properties, and key applications of this compound, tailored for researchers, chemists, and professionals in drug development.

Physicochemical and Computational Properties

The fundamental properties of this compound are critical for its application in synthesis and drug design. The compound is typically available as a high-purity substance from various chemical suppliers.[1]

Physical and Chemical Data

| Property | Value | Reference |

| CAS Number | 107040-75-5 | [1][2][3] |

| Molecular Formula | C₇H₆F₃NO | [1][2] |

| Molecular Weight | 177.12 g/mol | [1] |

| Boiling Point | 75-77 °C @ 2.5 mmHg | [2] |

| Purity (Typical) | ≥98% | [1] |

Computational Data

Computational models provide insights into the molecule's behavior in biological systems.

| Property | Value | Reference |

| Topological Polar Surface Area (TPSA) | 33.12 Ų | [1] |

| LogP (Octanol-Water Partition Coeff.) | 1.6773 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Rotatable Bonds | 1 | [1] |

Synthesis Methodologies

The synthesis of this compound can be approached with the goal of producing either a racemic mixture or a specific enantiomer. The most common strategy involves the reduction of the corresponding ketone, 2,2,2-trifluoro-1-(pyridin-2-yl)ethanone.

Caption: General two-step synthesis workflow for this compound.

Experimental Protocol 1: Racemic Synthesis

This protocol outlines the synthesis of racemic this compound via a two-step process involving ketone formation and subsequent achiral reduction.

Step A: Synthesis of 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanone

-

Setup: To a dry, three-necked, round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF).

-

Deprotonation: Dissolve 2-picoline (1.0 eq.) in the anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (n-BuLi, 1.1 eq., 2.5 M in hexanes) dropwise, maintaining the temperature below -70 °C. The solution will typically turn a deep red or brown color.

-

Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of 2-picolyllithium.

-

Acylation: Add ethyl trifluoroacetate (1.2 eq.) dropwise to the suspension, again keeping the temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to room temperature slowly over 2 hours.

-

Workup: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ketone, which can be purified by column chromatography.

Step B: Reduction to this compound

-

Setup: Dissolve the purified ketone from Step A (1.0 eq.) in methanol in a round-bottom flask.

-

Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 1.5 eq.) portion-wise, ensuring the temperature does not rise significantly.

-

After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2 hours or until TLC analysis indicates complete consumption of the starting material.

-

Workup: Carefully add water to quench the excess NaBH₄. Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the racemic product. Further purification can be achieved by distillation under reduced pressure or column chromatography.

Experimental Protocol 2: Chemoenzymatic Enantioselective Synthesis

This method provides access to enantiopure forms of the alcohol, which are often required for pharmaceutical applications.[4] It utilizes an enzyme for the key stereoselective reduction step.

Step A: Synthesis of 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanone

-

Follow the procedure outlined in Protocol 1, Step A .

Step B: Enantioselective Enzymatic Reduction

-

Setup: In a temperature-controlled reaction vessel, prepare a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0).

-

Reagents: Add the ketone substrate (1.0 eq.), a cofactor such as NADPH (or NADP⁺ with a glucose/glucose dehydrogenase system for cofactor regeneration), and the selected alcohol dehydrogenase (e.g., from Lactobacillus kefir).

-

Reaction: Stir the mixture at a controlled temperature (e.g., 30 °C) and monitor the reaction progress by HPLC or GC analysis. The reaction can take several hours to reach completion.

-

Workup: Once the reaction is complete, saturate the aqueous phase with sodium chloride.

-

Extract the product with a suitable organic solvent, such as ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The resulting enantiomerically enriched alcohol can be purified by column chromatography. Enantiomeric excess (ee) is determined using chiral HPLC. This method has been shown to yield products with high conversion and excellent enantioselectivity (95 to >99% ee).[4]

Applications in Research and Drug Development

The structural motifs within this compound make it a privileged scaffold in modern chemistry.

Caption: Key application areas for this compound.

Medicinal Chemistry Building Block

The pyridine ring is a common feature in many FDA-approved drugs.[5] The introduction of a trifluoromethyl group is a widely used strategy to block metabolic oxidation and tune the electronic properties of a drug candidate. Therefore, this molecule serves as an ideal starting point for synthesizing more complex molecules with potential therapeutic value.

Ion Channel Modulation: TRPV3 Antagonism

Derivatives of (pyridin-2-yl)methanol have been successfully developed as potent and selective antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3) ion channel.[6] TRPV3 is implicated in pain sensation, inflammation, and skin disorders. An antagonist can block the channel, preventing the influx of cations that leads to downstream signaling.

Caption: Mechanism of action for a TRPV3 antagonist derived from a pyridinyl methanol scaffold.

Ligands for Asymmetric Catalysis

Enantiopure heteroaromatic alcohols are valuable precursors for synthesizing chiral ligands used in asymmetric metal catalysis.[4] These ligands can coordinate to a metal center, creating a chiral environment that directs a reaction to produce one enantiomer of a product preferentially. The development of tunable pyridine-aminophosphine ligands from similar scaffolds highlights this application.[7]

Safety and Handling

While a specific safety data sheet (SDS) for this compound should always be consulted, data for the isomeric 2,2,2-trifluoro-1-(pyridin-3-yl)ethanol suggests that the compound should be handled with care. It may be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335). Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

References

- 1. chemscene.com [chemscene.com]

- 2. hoffmanchemicals.com [hoffmanchemicals.com]

- 3. hoffmanchemicals.com [hoffmanchemicals.com]

- 4. Chemoenzymatic Asymmetric Synthesis of Pyridine‐Based α‐Fluorinated Secondary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enantioselective synthesis of tunable chiral pyridine–aminophosphine ligands and their applications in asymmetric hydrogenation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Spectroscopic Profile of 2,2,2-Trifluoro-1-pyridin-2-ylethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 2,2,2-Trifluoro-1-pyridin-2-ylethanol (CAS No. 107040-75-5).[1][2] Due to the limited availability of public experimental spectra, this guide presents predicted spectroscopic data generated from computational models, supplemented with general experimental protocols and comparative data from analogous structures. This information is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the molecular structure of organic compounds. The following tables summarize the predicted chemical shifts (δ) and coupling constants (J) for ¹H, ¹³C, and ¹⁹F NMR of this compound.

Table 1: Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J) in Hz |

| H-α (CHOH) | 5.1 - 5.3 | Quartet (q) | ~7 Hz |

| H-6 (Py) | 8.5 - 8.7 | Doublet (d) | ~5 Hz |

| H-4 (Py) | 7.8 - 8.0 | Triplet of doublets (td) | ~8 Hz, ~2 Hz |

| H-5 (Py) | 7.3 - 7.5 | Triplet (t) | ~6 Hz |

| H-3 (Py) | 7.6 - 7.8 | Doublet (d) | ~8 Hz |

| OH | Variable | Broad singlet (br s) | - |

Table 2: Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-2 (Py) | 155 - 160 |

| C-6 (Py) | 148 - 150 |

| C-4 (Py) | 137 - 139 |

| C-5 (Py) | 123 - 125 |

| C-3 (Py) | 120 - 122 |

| C-α (CHOH) | 68 - 72 (quartet, J ≈ 30-35 Hz) |

| CF₃ | 123 - 127 (quartet, J ≈ 280-290 Hz) |

Table 3: Predicted ¹⁹F NMR Data

| Fluorine Atoms | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J) in Hz |

| CF₃ | -75 to -80 | Doublet (d) | ~7 Hz |

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule. The predicted characteristic vibrational frequencies for this compound are presented below.

Table 4: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | 3200 - 3600 | Strong, Broad |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C=N, C=C stretch (pyridine ring) | 1450 - 1600 | Medium to Strong |

| C-F stretch | 1100 - 1300 | Strong |

| C-O stretch (alcohol) | 1000 - 1200 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The predicted key mass-to-charge ratios (m/z) for the molecular ion and major fragments of this compound are listed below.

Table 5: Predicted Mass Spectrometry Data

| Fragment Ion | Predicted m/z | Relative Intensity |

| [M]⁺ (Molecular Ion) | 177 | Moderate |

| [M-H]⁺ | 176 | Low |

| [M-CF₃]⁺ | 108 | High |

| [C₅H₄N]⁺ (Pyridinium) | 78 | Moderate |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts.

Instrumentation and Data Acquisition:

-

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-64, depending on sample concentration.

-

Relaxation delay: 1-5 seconds.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Number of scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation delay: 2-5 seconds.

-

-

¹⁹F NMR:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Number of scans: 16-64.

-

Relaxation delay: 1-5 seconds.

-

IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small drop of liquid this compound directly onto the ATR crystal. If the sample is a solid, place a small amount of the solid on the crystal and apply pressure using the instrument's clamp.

Instrumentation and Data Acquisition:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

A background spectrum of the clean, empty ATR crystal should be acquired before the sample spectrum.

Mass Spectrometry

Sample Preparation (Electron Ionization - EI):

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., methanol, acetonitrile).

Instrumentation and Data Acquisition:

-

Instrument: A mass spectrometer with an EI source, often coupled with a gas chromatograph (GC-MS).

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: Typically 70 eV.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or other suitable mass analyzer.

-

Mass Range: Scan a range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for obtaining and interpreting the spectroscopic data for this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

Disclaimer: The spectroscopic data presented in the tables are predicted values and should be confirmed with experimental data. The provided experimental protocols are general guidelines and may require optimization based on the specific instrumentation and sample characteristics.

References

An In-depth Technical Guide to 2,2,2-Trifluoro-1-pyridin-2-ylethanol: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2,2-Trifluoro-1-pyridin-2-ylethanol, a fluorinated heterocyclic alcohol of significant interest in medicinal chemistry and drug development. The document details its chemical structure, CAS number, and key physicochemical properties. A detailed experimental protocol for its asymmetric synthesis is presented, alongside a summary of its known applications as a chiral building block in the synthesis of pharmacologically active molecules. This guide is intended to be a valuable resource for researchers and scientists working in the fields of organic synthesis, medicinal chemistry, and pharmaceutical development.

Chemical Structure and Identification

This compound is a chiral alcohol featuring a pyridine ring linked to a trifluoroethanol moiety. The presence of the trifluoromethyl group significantly influences the molecule's electronic properties, acidity, and lipophilicity, making it an attractive synthon for modifying the pharmacokinetic and pharmacodynamic profiles of drug candidates.

Chemical Structure:

Molecular Formula: C₇H₆F₃NO[1][2]

Molecular Weight: 177.12 g/mol [1][2]

SMILES: C1=CC=NC(=C1)C(C(F)(F)F)O[1]

Physicochemical and Spectroscopic Data

| Property | Value | Reference |

| CAS Number | 107040-75-5 | [1][2] |

| Molecular Formula | C₇H₆F₃NO | [1][2] |

| Molecular Weight | 177.12 g/mol | [1][2] |

| Topological Polar Surface Area (TPSA) | 33.12 Ų | [1] |

| LogP (calculated) | 1.6773 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Rotatable Bonds | 1 | [1] |

Note: Spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this specific compound is not widely published. Researchers should expect to perform their own characterization upon synthesis.

Experimental Protocol: Asymmetric Synthesis

The enantioselective synthesis of chiral pyridine-based α-fluorinated secondary alcohols is of high importance for the development of new pharmaceuticals. A chemoenzymatic approach provides an efficient route to these valuable building blocks with high enantiomeric excess. The following protocol is based on a representative synthesis for this class of compounds and can be adapted for this compound.[3]

3.1. Synthesis of the Prochiral Ketone Precursor (2,2,2-Trifluoro-1-(pyridin-2-yl)ethan-1-one)

This step involves the acylation of a picoline derivative.

-

Materials: 2-Picoline, dry Tetrahydrofuran (THF), n-butyllithium (n-BuLi) solution (2.5 M in hexanes), Ethyl trifluoroacetate.

-

Procedure:

-

In a dry Schlenk flask under an argon atmosphere, dissolve 2-picoline (1 equivalent) in dry THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium solution (1.1 equivalents) to the cooled solution. The mixture will typically turn a deep red color.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Add ethyl trifluoroacetate (1.5 equivalents) dropwise to the suspension.

-

Stir the mixture for an additional 30 minutes at -78 °C.

-

Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature and extract the product with an organic solvent such as ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 2,2,2-trifluoro-1-(pyridin-2-yl)ethan-1-one.

-

3.2. Enantioselective Reduction to this compound

This step utilizes an alcohol dehydrogenase for the stereospecific reduction of the ketone.

-

Materials: 2,2,2-Trifluoro-1-(pyridin-2-yl)ethan-1-one, Alcohol dehydrogenase from Lactobacillus kefir (LK-ADH), Nicotinamide adenine dinucleotide phosphate (NADPH) or a suitable recycling system (e.g., glucose/glucose dehydrogenase), Buffer solution (e.g., potassium phosphate buffer, pH 7.0).

-

Procedure:

-

In a reaction vessel, dissolve the 2,2,2-trifluoro-1-(pyridin-2-yl)ethan-1-one in a minimal amount of a co-solvent (e.g., DMSO or isopropanol) and add it to the buffer solution.

-

Add the alcohol dehydrogenase and the NADPH cofactor (or the cofactor recycling system).

-

Stir the reaction mixture at a controlled temperature (typically 25-30 °C) and monitor the progress of the reduction by a suitable analytical technique (e.g., HPLC or GC).

-

Once the reaction is complete, extract the product with an organic solvent.

-

Dry the organic phase, concentrate it, and purify the resulting chiral alcohol by column chromatography.

-

Determine the enantiomeric excess of the product using chiral HPLC or GC.

-

This chemoenzymatic method has been shown to produce chiral alcohols with high yields and excellent enantioselectivities (95 to >99% ee).[3]

Applications in Drug Development and Medicinal Chemistry

The incorporation of a trifluoromethyl group into a molecule can significantly enhance its metabolic stability, binding affinity, and lipophilicity. Pyridine moieties are also prevalent in a vast number of pharmaceuticals due to their ability to form hydrogen bonds and participate in various biological interactions. The combination of these two structural features in this compound makes it a highly valuable chiral building block for the synthesis of novel drug candidates.

While specific drugs containing this exact fragment are not prominently disclosed in the public literature, the structural motif is highly relevant to several classes of therapeutic agents.

4.1. Logical Workflow for Application in Kinase Inhibitor Synthesis

Kinase inhibitors are a major class of targeted cancer therapies. The pyridine ring is a common scaffold in many approved kinase inhibitors. The chiral trifluoroethanol side chain can be used to probe specific interactions within the kinase active site and improve drug-like properties.

Below is a logical workflow illustrating how this compound could be utilized in the synthesis of a hypothetical kinase inhibitor.

Caption: Synthetic workflow for a kinase inhibitor.

This diagram illustrates a plausible synthetic route where the chiral alcohol is first activated and then coupled with a core heterocyclic structure known to bind to the hinge region of a kinase. Subsequent modifications can be made to optimize the compound's potency and selectivity.

4.2. Potential as a Precursor for Antiviral Agents

Pyridine-containing compounds have also shown significant promise as antiviral agents. The unique electronic properties of the trifluoromethyl group can influence interactions with viral enzymes or proteins.

Signaling Pathways and Experimental Workflows

Currently, there is no specific signaling pathway that has been publicly identified as being directly modulated by this compound itself. Its primary role in research and development is as a versatile building block. The experimental workflows involving this compound are therefore predominantly synthetic in nature, focusing on its incorporation into larger, more complex molecules.

The logical relationship for its use in a drug discovery program can be visualized as follows:

Caption: Drug discovery workflow utilizing the title compound.

This workflow highlights the journey of the compound from its synthesis and characterization to its use in generating and optimizing lead compounds for drug development.

Conclusion

This compound is a valuable and versatile chiral building block for the synthesis of novel compounds with potential therapeutic applications. Its unique combination of a pyridine ring and a trifluoromethyl group offers medicinal chemists a powerful tool to fine-tune the properties of drug candidates. The chemoenzymatic synthesis provides an efficient and highly stereoselective route to this important intermediate. Further exploration of its applications in the synthesis of kinase inhibitors, antiviral agents, and other biologically active molecules is warranted and holds significant promise for the future of drug discovery.

References

The Synthetic Versatility of 2,2,2-Trifluoro-1-pyridin-2-ylethanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity and synthetic applications of 2,2,2-trifluoro-1-pyridin-2-ylethanol, a valuable building block in modern organic synthesis. The presence of a trifluoromethyl group imparts unique electronic properties and potential biological activity, making this scaffold attractive for the development of novel pharmaceuticals and agrochemicals. This document details key transformations including the synthesis of the parent alcohol, its oxidation to the corresponding ketone, and nucleophilic substitution reactions to introduce diverse functionalities. Furthermore, strategies for achieving high enantiopurity through kinetic resolution are discussed. Detailed experimental protocols and quantitative data are presented to facilitate the practical application of these methodologies in a research and development setting.

Introduction

The incorporation of fluorine into organic molecules can profoundly influence their physical, chemical, and biological properties. The trifluoromethyl group, in particular, is a common motif in many pharmaceuticals and agrochemicals due to its ability to enhance metabolic stability, binding affinity, and lipophilicity. This compound serves as a versatile chiral building block that combines the unique features of a trifluoromethylcarbinol with the coordinating and activating properties of a pyridine ring. This guide explores the key synthetic transformations of this molecule, providing a practical resource for its utilization in complex molecule synthesis.

Synthesis of this compound

The primary route to racemic this compound is the reduction of the corresponding ketone, 2-(trifluoroacetyl)pyridine. For enantioselective synthesis, chemoenzymatic methods employing alcohol dehydrogenases have proven to be highly effective.

Chemoenzymatic Asymmetric Reduction

A straightforward two-step chemoenzymatic approach can be employed, starting from a picoline derivative to form the prochiral ketone, which is then stereoselectively reduced.[1]

Experimental Protocol: Chemoenzymatic Synthesis of (R)-2,2,2-Trifluoro-1-pyridin-2-ylethanol

Step 1: Synthesis of 2-(Trifluoroacetyl)pyridine

-

In a dry Schlenk flask under an argon atmosphere, dissolve 2-picoline (1.0 eq.) in dry tetrahydrofuran (THF).

-

Cool the solution to -78 °C and add n-butyllithium (1.1 eq., 2.5 M in hexanes) dropwise.

-

Stir the resulting deep red solution for 1 hour at -78 °C.

-

Add ethyl trifluoroacetate (1.5 eq.) dropwise and stir the mixture for an additional 30 minutes at -78 °C.

-

Quench the reaction with saturated aqueous ammonium chloride solution and allow it to warm to room temperature.

-

Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to afford 2-(trifluoroacetyl)pyridine.

Step 2: Enzymatic Reduction to (R)-2,2,2-Trifluoro-1-pyridin-2-ylethanol

-

Prepare a 33 mM phosphate buffer (pH 7.0) containing 1 mM MgCl₂.

-

To this buffer, add 2-(trifluoroacetyl)pyridine (0.15 M), NADP⁺ (0.5 mM), and isopropanol (2.25 M) for cofactor regeneration.

-

Initiate the reaction by adding the alcohol dehydrogenase from Lactobacillus kefir (1.0 mg/mL).

-

Stir the reaction mixture vigorously at 30 °C for 48 hours, monitoring the progress by TLC.

-

Upon completion, extract the product with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by flash column chromatography.

| Precursor | Product | Yield | Enantiomeric Excess (ee) | Reference |

| 2-(Trifluoroacetyl)pyridine | (R)-2,2,2-Trifluoro-1-pyridin-2-ylethanol | >95% | >99% | [1] |

Reactivity of the Hydroxyl Group

The hydroxyl group of this compound is the primary site of reactivity, allowing for oxidation to the corresponding ketone and nucleophilic substitution to introduce a variety of functional groups.

Oxidation to 2-(Trifluoroacetyl)pyridine

The oxidation of the secondary alcohol to the corresponding ketone is a fundamental transformation. Due to the electron-withdrawing nature of the trifluoromethyl group, which can make oxidation more challenging than for non-fluorinated analogues, robust oxidation methods are required. The Dess-Martin periodinane (DMP) oxidation offers a mild and selective method for this purpose.[2][3]

Experimental Protocol: Dess-Martin Oxidation of this compound

-

Dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere.

-

Add Dess-Martin periodinane (1.5 eq.) to the solution at room temperature.

-

Stir the reaction mixture for 1-2 hours, monitoring the progress by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

-

Stir the biphasic mixture vigorously for 15-20 minutes until the organic layer becomes clear.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

| Starting Material | Product | Reagent | Yield | Reference |

| This compound | 2-(Trifluoroacetyl)pyridine | Dess-Martin Periodinane | High | [2][3] |

Nucleophilic Substitution via the Mitsunobu Reaction

The Mitsunobu reaction provides a powerful method for the stereospecific conversion of alcohols to a wide range of functional groups with inversion of configuration.[4] This is particularly useful for synthesizing chiral amines, azides, and other derivatives from enantiomerically enriched this compound.[3][5][6]

Experimental Protocol: Mitsunobu Reaction with Phthalimide

-

To a solution of (R)-2,2,2-trifluoro-1-pyridin-2-ylethanol (1.0 eq.), phthalimide (1.5 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF, cool the mixture to 0 °C under an inert atmosphere.

-

Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) in THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography to afford the (S)-N-(1-(pyridin-2-yl)-2,2,2-trifluoroethyl)phthalimide.

| Alcohol | Nucleophile | Product | Yield | Stereochemistry | Reference |

| (R)-2,2,2-Trifluoro-1-pyridin-2-ylethanol | Phthalimide | (S)-N-(1-(pyridin-2-yl)-2,2,2-trifluoroethyl)phthalimide | Good | Inversion | [3][5][6] |

| (R)-2,2,2-Trifluoro-1-pyridin-2-ylethanol | Hydrazoic Acid (generated in situ from NaN₃ and an acid) | (S)-2-(1-Azido-2,2,2-trifluoroethyl)pyridine | Good | Inversion | [3] |

Enantioselective Transformations

Access to enantiomerically pure this compound is crucial for its application in asymmetric synthesis. Besides asymmetric synthesis, kinetic resolution of the racemic alcohol is a widely used strategy.

Lipase-Catalyzed Kinetic Resolution

Enzymatic kinetic resolution using lipases is a highly efficient method for separating enantiomers of chiral alcohols.[7] The enzyme selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted alcohol.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

-

To a solution of racemic this compound (1.0 eq.) in an appropriate organic solvent (e.g., tert-butyl methyl ether), add an acyl donor (e.g., vinyl acetate, 2.0 eq.).

-

Add the immobilized lipase (e.g., Candida antarctica lipase B, Novozym 435).

-

Shake the suspension at a controlled temperature (e.g., 30-40 °C) and monitor the conversion and enantiomeric excess of both the remaining alcohol and the formed ester by chiral HPLC or GC.

-

Once the desired conversion (ideally close to 50%) is reached, filter off the enzyme.

-

Separate the unreacted alcohol and the ester by flash column chromatography.

| Substrate | Enzyme | Acyl Donor | Products | Conversion | Enantiomeric Excess (ee) | Reference |

| (±)-2,2,2-Trifluoro-1-pyridin-2-ylethanol | Candida antarctica Lipase B | Vinyl Acetate | (S)-2,2,2-Trifluoro-1-pyridin-2-ylethanol and (R)-acetate | ~50% | >99% for both | [7] |

Logical and Experimental Workflows

The following diagrams illustrate the key synthetic pathways and experimental workflows discussed in this guide.

References

- 1. Chemoenzymatic Asymmetric Synthesis of Pyridine‐Based α‐Fluorinated Secondary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy 2,2,2-Trifluoro-1-(5-trifluoromethyl-pyridin-2-yl)-ethanol [smolecule.com]

- 3. glaserr.missouri.edu [glaserr.missouri.edu]

- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 5. Mitsunobu Reaction [organic-chemistry.org]

- 6. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 2,2,2-Trifluoro-1-pyridin-2-ylethanol as a Chiral Building Block: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral fluorinated compounds have garnered significant attention in medicinal chemistry and materials science due to the unique stereoelectronic properties imparted by the fluorine atom. Among these, enantiomerically pure 2,2,2-trifluoro-1-pyridin-2-ylethanol stands out as a versatile chiral building block. Its structure, featuring a trifluoromethyl group, a hydroxyl moiety, and a coordinating pyridine ring at a stereogenic center, offers a trifecta of functionalities that are highly valuable in the synthesis of complex molecules, particularly in the realm of drug discovery. The trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of a drug candidate, while the chiral alcohol and pyridine functionalities serve as key handles for asymmetric transformations and as crucial binding motifs for biological targets. This technical guide provides an in-depth overview of the synthesis, properties, and applications of this compound as a chiral building block.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₇H₆F₃NO |

| Molecular Weight | 177.12 g/mol |

| Appearance | Solid |

| CAS Number | 107040-75-5 |

Enantioselective Synthesis and Chiral Resolution

The preparation of enantiomerically pure this compound can be achieved through two primary strategies: asymmetric synthesis from a prochiral precursor or kinetic resolution of the racemic mixture. Both chemoenzymatic methods have proven to be highly effective.

Chemoenzymatic Asymmetric Synthesis via Ketone Reduction

A highly efficient and stereoselective method for the synthesis of chiral this compound involves the asymmetric reduction of the corresponding prochiral ketone, 2,2,2-trifluoroacetylpyridine. This biotransformation is effectively catalyzed by alcohol dehydrogenases (ADHs).

A study has demonstrated the successful use of the alcohol dehydrogenase from Lactobacillus kefir for the asymmetric reduction of various α-halogenated ketones, including fluorinated pyridyl ketones, with excellent enantioselectivity and high yields.[1]

Quantitative Data for Asymmetric Ketone Reduction

| Enzyme Source | Substrate | Enantiomeric Excess (ee) | Yield | Reference |

| Lactobacillus kefir ADH | 2,2,2-Trifluoroacetylpyridine | 95% to >99% | Up to 98% | [1] |

Experimental Protocol: Asymmetric Reduction of 2,2,2-Trifluoroacetylpyridine

Materials:

-

2,2,2-Trifluoroacetylpyridine

-

Alcohol dehydrogenase from Lactobacillus kefir (or whole cells)

-

Isopropanol (as a co-substrate for cofactor regeneration)

-

Nicotinamide adenine dinucleotide phosphate (NADP⁺)

-

Buffer solution (e.g., potassium phosphate buffer, pH 7.0)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Anhydrous sodium sulfate

Procedure:

-

In a reaction vessel, prepare a buffered solution (e.g., 100 mM potassium phosphate, pH 7.0) containing isopropanol (e.g., 10% v/v).

-

Add NADP⁺ to a final concentration of approximately 1 mM.

-

Dissolve 2,2,2-trifluoroacetylpyridine in the buffered solution to a desired concentration (e.g., 10-50 mM).

-

Initiate the reaction by adding the alcohol dehydrogenase from Lactobacillus kefir. If using whole cells, they should be pre-cultured and harvested.

-

Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation for 24-48 hours.

-

Monitor the progress of the reaction by techniques such as chiral HPLC or GC.

-

Once the reaction is complete, saturate the aqueous phase with sodium chloride.

-

Extract the product, chiral this compound, with an organic solvent like ethyl acetate (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography on silica gel if necessary.

Experimental Workflow for Asymmetric Synthesis

Lipase-Catalyzed Kinetic Resolution

Kinetic resolution of racemic this compound is another powerful enzymatic method to obtain the enantiopure forms. Lipases, particularly Candida antarctica lipase B (CALB), are widely used for this purpose due to their high enantioselectivity in the acylation of chiral alcohols. In this process, one enantiomer of the racemic alcohol is preferentially acylated, allowing for the separation of the unreacted enantiomer and the acylated product.

Quantitative Data for Lipase-Catalyzed Kinetic Resolution of Similar Alcohols

| Enzyme | Substrate | Acylating Agent | Enantiomeric Excess (ee) | Reference |

| Candida antarctica Lipase | 1-(2-pyridyl)ethanols | Vinyl acetate | >95% (for both alcohol and acetate) | General knowledge from related literature |

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

Materials:

-

Racemic this compound

-

Immobilized Candida antarctica lipase B (e.g., Novozym 435)

-

Anhydrous organic solvent (e.g., diisopropyl ether, toluene, or tert-butyl methyl ether)

-

Acylating agent (e.g., vinyl acetate, isopropenyl acetate)

-

Molecular sieves (optional, to ensure anhydrous conditions)

Procedure:

-

To a stirred solution of racemic this compound (1 equivalent) in an anhydrous organic solvent, add the acylating agent (0.5-0.6 equivalents for theoretical 50% conversion).

-

Add the immobilized Candida antarctica lipase B (typically 10-50 mg per mmol of substrate).

-

The reaction is stirred at a controlled temperature (e.g., room temperature to 40°C).

-

Monitor the reaction progress by chiral HPLC or GC until approximately 50% conversion is reached.

-

Upon reaching the desired conversion, filter off the immobilized enzyme. The enzyme can often be washed and reused.

-

The reaction mixture, now containing one enantiomer of the alcohol and the other enantiomer as an ester, is concentrated.

-

The unreacted alcohol and the formed ester can be separated by column chromatography.

-

The ester can be subsequently hydrolyzed (e.g., using a base like sodium hydroxide or an acid) to afford the other enantiomer of the alcohol.

Logical Relationship in Kinetic Resolution

Applications in Drug Development

The unique structural features of chiral this compound make it a highly attractive building block in the design and synthesis of novel therapeutic agents. Pyridine and its derivatives are prevalent scaffolds in many FDA-approved drugs.[2]

Synthesis of Chiral Ligands for Asymmetric Catalysis

Enantiopure this compound can be utilized as a precursor for the synthesis of novel chiral ligands. The pyridine nitrogen and the hydroxyl group can coordinate to metal centers, creating a chiral environment that can induce high stereoselectivity in a variety of asymmetric transformations, such as hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions.

Incorporation into Bioactive Molecules

The trifluoromethyl group is a well-established bioisostere for various functional groups and can significantly improve the pharmacological profile of a drug candidate by enhancing its metabolic stability, lipophilicity, and binding affinity. The pyridine ring can participate in crucial hydrogen bonding and π-stacking interactions with biological targets.

While specific drugs containing the this compound moiety are not yet prevalent in the market, research into trifluoromethyl-substituted pyridine derivatives has shown significant promise in various therapeutic areas. For instance, derivatives of 2-(trifluoromethyl)pyridines have been investigated as potent inverse agonists targeting PqsR, a key virulence factor in the pathogenic bacterium Pseudomonas aeruginosa.[3] Other studies have explored indolyl-pyridinyl-propenones with trifluoromethyl substitutions for their potent microtubule disruption activity in cancer cells.[4]

Potential Signaling Pathway Involvement

Given the diverse biological activities of pyridine-containing compounds, molecules derived from this chiral building block could potentially modulate a wide range of signaling pathways. The specific pathway would be determined by the overall structure of the final molecule.

Hypothetical Drug Discovery Workflow

Conclusion

This compound is a valuable and versatile chiral building block with significant potential in asymmetric synthesis and drug discovery. The availability of efficient chemoenzymatic methods for its enantioselective synthesis and resolution provides a solid foundation for its broader application. The trifluoromethyl group, chiral center, hydroxyl functionality, and pyridine ring offer a unique combination of properties that can be exploited to create novel chiral ligands and to develop new therapeutic agents with improved pharmacological profiles. As the demand for more effective and safer drugs continues to grow, the strategic use of such well-defined chiral building blocks will undoubtedly play a pivotal role in advancing the field of medicinal chemistry.

References

- 1. Chemoenzymatic Asymmetric Synthesis of Pyridine‐Based α‐Fluorinated Secondary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficient asymmetric synthesis of chiral alcohols using high 2-propanol tolerance alcohol dehydrogenase SmADH2 via an environmentally friendly TBCR system - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 4. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]

Physical and chemical properties of "2,2,2-Trifluoro-1-pyridin-2-ylethanol"

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,2-Trifluoro-1-pyridin-2-ylethanol is a fluorinated heterocyclic alcohol of significant interest in medicinal chemistry and materials science. The incorporation of a trifluoromethyl group can profoundly influence a molecule's physicochemical and biological properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive overview of the known physical and chemical properties, synthesis, and potential biological relevance of this compound.

Core Physical and Chemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some data is available from commercial suppliers, comprehensive experimental data for several properties remains to be published in the peer-reviewed literature.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source/Notes |

| Molecular Formula | C₇H₆F₃NO | [1] |

| Molecular Weight | 177.12 g/mol | [1] |

| CAS Number | 107040-75-5 | [1] |

| Appearance | Yellow to colorless oil | [2] |

| Boiling Point | 75-77 °C at 2.5 mmHg | [2] |

| Melting Point | Not available | [2] |

| Density | Not available | [2] |

| Refractive Index | Not available | [2] |

| Solubility | Not available | [2] |

| pKa | Not available | |

| Topological Polar Surface Area (TPSA) | 33.12 Ų | Computational |

| logP | 1.6773 | Computational |

| Hydrogen Bond Acceptors | 2 | Computational |

| Hydrogen Bond Donors | 1 | Computational |

| Rotatable Bonds | 1 | Computational |

Synthesis and Experimental Protocols

A plausible synthetic route is the reaction of 2-pyridinecarboxaldehyde with trifluoromethyltrimethylsilane (TMSCF₃) in the presence of a fluoride source, such as tetrabutylammonium fluoride (TBAF).

Hypothetical Experimental Protocol for Synthesis:

-

Reaction Setup: A dry, inert atmosphere (e.g., nitrogen or argon) is maintained throughout the reaction. An oven-dried, round-bottom flask equipped with a magnetic stir bar is charged with 2-pyridinecarboxaldehyde and anhydrous tetrahydrofuran (THF).

-

Reagent Addition: The solution is cooled to 0 °C in an ice bath. Trifluoromethyltrimethylsilane (TMSCF₃) is then added, followed by the slow, dropwise addition of a solution of tetrabutylammonium fluoride (TBAF) in THF.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent, such as ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield this compound.

References

Commercial Availability and Synthetic Routes for Enantiopure 2,2,2-Trifluoro-1-pyridin-2-ylethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enantiopure 2,2,2-Trifluoro-1-pyridin-2-ylethanol is a valuable chiral building block in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries.[1][2][3] The presence of both a trifluoromethyl group and a pyridine ring can impart unique physicochemical properties to target compounds, such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[4] This technical guide provides a comprehensive overview of the commercial availability of enantiopure this compound, along with detailed experimental approaches for its synthesis and resolution.

Commercial Availability

Both the racemic and enantiopure forms of this compound are commercially available from various suppliers. The (R)-enantiomer is more commonly listed than the (S)-enantiomer. While most suppliers guarantee a purity of ≥97-98%, the enantiomeric excess (ee%) is not always explicitly stated and may require inquiry for a specific batch's Certificate of Analysis.

Table 1: Commercial Suppliers of this compound

| Supplier | Product Description | CAS Number | Purity |

| Dana Bioscience | (R)-2,2,2-Trifluoro-1-(pyridin-2-yl)ethanol | 80483-84-7 | Not specified |

| ChemScene | 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanol (racemic) | 107040-75-5 | ≥98%[5] |

| Sigma-Aldrich | 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanol (racemic) | 107040-75-5 | Not specified |

| BLDpharm | 2,2,2-Trifluoro-1-(pyridin-2-yl)ethan-1-ol (racemic) | 107040-75-5 | Not specified |

| Hoffman Fine Chemicals | 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanol (racemic) | 107040-75-5 | Not specified |

| Vulcanchem | This compound (racemic) | 107040-75-5 | Not specified |

| Ambeed, Inc. | (R)-2,2,2-Trifluoro-1-(pyridin-2-yl)ethanol | 80483-84-7 | Not specified |

Table 2: Physicochemical Properties of this compound (Racemic)

| Property | Value | Reference |

| Molecular Formula | C₇H₆F₃NO | [5] |

| Molecular Weight | 177.12 g/mol | [5][6] |

| Boiling Point | 75-77 °C at 2.5 mmHg | |

| Purity | ≥98% | |

| Appearance | Liquid | |

| Storage Temperature | 4°C | [5] |

Synthetic and Resolution Methodologies

The preparation of enantiopure this compound can be achieved through two primary strategies: asymmetric synthesis from the corresponding prochiral ketone or kinetic resolution of the racemic alcohol.

Asymmetric Reduction of 2-(Trifluoroacetyl)pyridine

A highly effective method for obtaining enantiopure pyridyl alcohols is the asymmetric reduction of the corresponding ketone, 2-(trifluoroacetyl)pyridine. This can be accomplished using chiral catalysts, such as those based on ruthenium, rhodium, or iridium.[7]

Representative Experimental Protocol (Adapted from similar reductions):

-

Catalyst Preparation: In a glovebox, a chiral ligand (e.g., a chiral diphosphine) and a metal precursor (e.g., [Rh(COD)₂]BF₄) are dissolved in a degassed solvent (e.g., THF) and stirred to form the active catalyst.

-

Reduction Reaction: The substrate, 2-(trifluoroacetyl)pyridine, is dissolved in a suitable solvent (e.g., methanol or isopropanol) in a high-pressure reactor. The catalyst solution is then added.

-

Hydrogenation: The reactor is purged and pressurized with hydrogen gas (or a hydrogen donor like isopropanol is used for transfer hydrogenation). The reaction is stirred at a specific temperature and pressure until completion, monitored by TLC or GC.

-

Work-up and Purification: The solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to yield the enantiopure alcohol.

Lipase-Catalyzed Kinetic Resolution of Racemic this compound

Kinetic resolution using lipases is a green and efficient method for separating enantiomers of racemic alcohols.[8][9][10] This method relies on the differential rate of acylation of the two enantiomers by the enzyme.

Representative Experimental Protocol (Adapted from similar resolutions): [11][12]

-

Reaction Setup: Racemic this compound is dissolved in a suitable organic solvent (e.g., tert-butyl methyl ether or hexane). An acyl donor (e.g., vinyl acetate) and a lipase (e.g., immobilized Candida antarctica lipase B) are added to the solution.

-

Enzymatic Reaction: The mixture is stirred at a controlled temperature (e.g., 30-40 °C). The reaction progress is monitored by chiral HPLC until approximately 50% conversion is reached.

-

Separation: The enzyme is removed by filtration. The filtrate, containing the unreacted (S)-alcohol and the acylated (R)-acetate, is concentrated. The two components are then separated by column chromatography.

-

Hydrolysis (optional): The separated (R)-acetate can be hydrolyzed using a base (e.g., sodium hydroxide in methanol/water) to afford the (R)-alcohol.

Determination of Enantiomeric Excess

The enantiomeric excess (ee) of the synthesized or purchased alcohol can be determined by chiral High-Performance Liquid Chromatography (HPLC).[13][14]

General Chiral HPLC Method Development:

-

Chiral Stationary Phase (CSP): Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H), are often effective for separating enantiomers of alcohols.

-

Mobile Phase: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio of these solvents is optimized to achieve the best separation. For basic compounds like pyridines, a small amount of an amine additive (e.g., diethylamine) may be required to improve peak shape.

-

Detection: UV detection at a wavelength where the pyridine ring absorbs (e.g., 254 nm) is commonly used.

Application as a Chiral Building Block

The primary application of enantiopure this compound is as a versatile chiral building block for the synthesis of more complex, high-value molecules. Its trifluoromethyl and pyridyl moieties are often incorporated into compounds with potential biological activity.[1][4][15]

Conclusion

Enantiopure this compound is a commercially available and synthetically accessible chiral building block of significant interest to the pharmaceutical and agrochemical industries. Its synthesis can be achieved through established methods of asymmetric reduction or enzymatic kinetic resolution. This guide provides the foundational knowledge for researchers and drug development professionals to source, synthesize, and utilize this valuable chiral intermediate in their research and development endeavors.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. chemscene.com [chemscene.com]

- 6. This compound (107040-75-5) for sale [vulcanchem.com]

- 7. soc.chim.it [soc.chim.it]

- 8. jocpr.com [jocpr.com]

- 9. Chemoenzymatic Stereoselective Synthesis of trans-Flavan-4-ols via Lipase-Catalyzed Kinetic Resolutions [mdpi.com]

- 10. re.public.polimi.it [re.public.polimi.it]

- 11. mdpi.com [mdpi.com]

- 12. Lipase-catalyzed kinetic resolution of (±)-1-(2-furyl) ethanol in nonaqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. hplc.eu [hplc.eu]

- 15. pubs.acs.org [pubs.acs.org]

Molecular weight and formula of "2,2,2-Trifluoro-1-pyridin-2-ylethanol"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties, a representative synthesis protocol, and the potential role of 2,2,2-Trifluoro-1-pyridin-2-ylethanol in drug development. This fluorinated pyridine derivative is a valuable building block in medicinal chemistry, leveraging the unique properties of both the pyridine ring and the trifluoroethanol moiety.

Core Compound Data

The fundamental molecular and chemical properties of this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₇H₆F₃NO | [1] |

| Molecular Weight | 177.12 g/mol | [1] |

| CAS Number | 107040-75-5 | [1][2] |

| Appearance | Not specified, likely a solid or liquid | |

| Boiling Point | 75-77 °C at 2.5 mmHg | [2] |

| SMILES | C1=CC=NC(=C1)C(C(F)(F)F)O | [1] |

Representative Synthesis Protocol

Reaction Scheme:

2-Pyridinecarboxaldehyde + (Trifluoromethyl)trimethylsilane (TMSCF₃) → this compound

Materials:

-

2-Pyridinecarboxaldehyde

-

(Trifluoromethyl)trimethylsilane (TMSCF₃)

-

Tetrabutylammonium fluoride (TBAF) or other suitable fluoride source

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen or argon inlet is charged with 2-pyridinecarboxaldehyde and anhydrous THF under an inert atmosphere. The solution is cooled to 0 °C in an ice bath.

-

Addition of Reagents: (Trifluoromethyl)trimethylsilane (TMSCF₃) is added to the stirred solution. Subsequently, a catalytic amount of TBAF (as a solution in THF) is added dropwise via the dropping funnel over a period of 15-20 minutes.

-

Reaction Monitoring: The reaction mixture is stirred at 0 °C and allowed to slowly warm to room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then transferred to a separatory funnel and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Characterization:

The structure and purity of the final compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) and Mass Spectrometry (MS).

Role in Drug Discovery and Development

Pyridine and its derivatives are prominent scaffolds in medicinal chemistry, appearing in numerous FDA-approved drugs. The incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. This compound serves as a key building block for introducing these favorable properties into potential drug candidates.

The logical workflow for utilizing this compound in a drug discovery program is illustrated below.

Caption: Drug discovery and development workflow.

This diagram illustrates the progression from a starting chemical entity, such as this compound, through various stages of research and development, culminating in a potential new therapeutic agent. The compound's utility lies in the initial "Discovery & Preclinical Phase," where it is used to generate a library of diverse molecules for screening against biological targets. Successful "hits" from this screening are then optimized to produce "lead" compounds that undergo extensive preclinical and clinical evaluation.

References

An In-depth Technical Guide to Trifluoromethylated Pyridyl Alcohols in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with the trifluoromethyl (CF₃) group being a particularly favored moiety. When appended to a pyridine ring, the trifluoromethyl group imparts a unique combination of properties, including enhanced metabolic stability, increased lipophilicity, and altered basicity of the pyridine nitrogen. These modifications can lead to improved pharmacokinetic profiles and enhanced binding affinity for biological targets.[1][2] Trifluoromethylated pyridyl alcohols, a subset of this class, represent a versatile scaffold for the development of potent and selective inhibitors of various enzymes, particularly protein kinases. This guide provides a comprehensive overview of the synthesis, biological activity, and experimental evaluation of trifluoromethylated pyridyl alcohols, with a focus on their application as kinase inhibitors in the context of cancer drug discovery.

Synthesis of Trifluoromethylated Pyridyl Alcohols

The synthesis of trifluoromethylated pyridyl alcohols can be broadly approached in two ways: introduction of the trifluoromethyl group onto a pre-existing pyridyl alcohol scaffold, or construction of the trifluoromethylated pyridine ring followed by formation of the alcohol. A common and effective method for the latter approach involves the nucleophilic addition of a trifluoromethyl group to a pyridyl ketone precursor.

A general synthetic workflow is depicted below:

Caption: General workflow for the synthesis and evaluation of trifluoromethylated pyridyl alcohols.

A key transformation in this sequence is the nucleophilic trifluoromethylation of a pyridyl ketone. The Ruppert-Prakash reagent (TMSCF₃) is a widely used and efficient source of the trifluoromethyl nucleophile.[3]

Biological Activity of Trifluoromethylated Pyridyl Alcohols as Kinase Inhibitors

Trifluoromethylated pyridyl alcohols have shown significant promise as inhibitors of protein kinases, which are critical regulators of cellular signaling pathways and are frequently dysregulated in cancer.[4][5] The trifluoromethylpyridyl moiety can effectively target the ATP-binding pocket of kinases, with the alcohol group often forming key hydrogen bond interactions.

The RAS-RAF-MEK-ERK Signaling Pathway

A prominent target for trifluoromethylated pyridyl-containing compounds is the RAS-RAF-MEK-ERK pathway, a critical signaling cascade that controls cell proliferation, differentiation, and survival.[6] Mutations in genes encoding proteins in this pathway, such as BRAF, are common in many cancers.

Caption: The RAS-RAF-MEK-ERK signaling pathway, a key target in cancer therapy.

Quantitative Activity Data

The following table summarizes the in vitro inhibitory activity of several trifluoromethylpyridyl-containing kinase inhibitors against key kinases in the RAS-RAF-MEK-ERK pathway.

| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |

| Pyridopyridazinone | BRAF | 5.8 | [6] |

| Pyridopyridazinone | CRAF | 15 | [6] |

| Type II RAF Inhibitor | BRAFV600E | 0.6 | [7] |

| Type II RAF Inhibitor | CRAF | 5.0 | [7] |

| Pan-RAF Inhibitor | BRAFV600E | 5.8 | [7] |

| Pan-RAF Inhibitor | BRAFWT | 9.1 | [7] |

| Pan-RAF Inhibitor | CRAFWT | 15 | [7] |

| Pyrazolo[3,4-b]pyridine | TRKA | 56 | [8] |

Experimental Protocols

General Procedure for the Synthesis of a Trifluoromethyl Pyridyl Alcohol

The following is a representative, generalized protocol for the synthesis of a trifluoromethyl pyridyl alcohol via nucleophilic trifluoromethylation of a pyridyl ketone.

Materials:

-

Pyridyl ketone precursor

-

(Trifluoromethyl)trimethylsilane (TMSCF₃, Ruppert-Prakash reagent)

-

Tetrabutylammonium fluoride (TBAF) or cesium fluoride (CsF) as a catalyst

-

Anhydrous tetrahydrofuran (THF)

-

Reagents for work-up and purification (e.g., saturated aqueous ammonium chloride, ethyl acetate, magnesium sulfate, silica gel)

Procedure:

-

To a solution of the pyridyl ketone in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add the fluoride catalyst (e.g., TBAF or CsF).

-

Slowly add (trifluoromethyl)trimethylsilane (TMSCF₃) to the reaction mixture.

-

Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the addition of saturated aqueous ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired trifluoromethylated pyridyl alcohol.[3]

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific protein kinase.[9]

Principle: This assay measures the amount of ATP remaining in solution following a kinase reaction. A lower luminescence signal corresponds to higher kinase activity (more ATP consumed), while a higher signal indicates inhibition of the kinase.

Materials:

-

Test compounds (e.g., trifluoromethylated pyridyl alcohols) dissolved in DMSO

-

Kinase enzyme of interest (e.g., BRAF, MEK1)

-

Kinase substrate (specific peptide or protein)

-

Assay buffer

-

ATP

-

Luminescence-based ATP detection kit (e.g., Kinase-Glo®)

-

White, flat-bottom 384-well assay plates

-

Multichannel pipettor, plate shaker, and a luminescence plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Typically, a 10-point, 3-fold serial dilution is performed. Include a DMSO-only (vehicle) control.

-

Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds and controls to the wells of the 384-well plate.

-

Kinase Reaction Mixture: Prepare a master mix containing the assay buffer, kinase enzyme, and the specific substrate.

-

Initiation of Reaction: Dispense the kinase reaction mixture into each well. Include "no kinase" control wells.

-

Incubation: Incubate the plate at a set temperature (e.g., 30 °C) for a specific time (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

Signal Detection: Add the ATP detection reagent to all wells to stop the reaction and generate a luminescent signal. Incubate at room temperature for approximately 10 minutes to stabilize the signal.

-

Data Acquisition: Measure the luminescence intensity of each well using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control (0% inhibition) and the "no kinase" control (100% inhibition). Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[9]

Conclusion

Trifluoromethylated pyridyl alcohols are a valuable class of compounds in drug discovery, demonstrating significant potential as potent and selective inhibitors of key cellular targets, particularly protein kinases. Their synthesis, while requiring specialized reagents, is well-established, allowing for the generation of diverse libraries for structure-activity relationship studies. The experimental protocols outlined in this guide provide a framework for the synthesis and evaluation of these promising therapeutic agents. As our understanding of the role of kinases in disease continues to grow, it is anticipated that trifluoromethylated pyridyl alcohols will remain a critical scaffold in the development of next-generation targeted therapies.

References

- 1. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Novel small molecule Raf kinase inhibitors for targeted cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

Stability and storage conditions for "2,2,2-Trifluoro-1-pyridin-2-ylethanol"

An In-depth Technical Guide to the Stability and Storage of 2,2,2-Trifluoro-1-pyridin-2-ylethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a fluorinated heterocyclic compound of interest in pharmaceutical research and development due to its unique structural motifs: a pyridine ring and a trifluoromethyl-substituted alcohol. The incorporation of fluorine, particularly the trifluoromethyl group, is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1][2] This guide provides a comprehensive overview of the known stability and recommended storage conditions for this compound. Due to the limited publicly available stability data for this specific molecule, this document also extrapolates best practices from data on similar fluorinated pharmaceutical intermediates and pyridine derivatives. It outlines potential degradation pathways, proposes experimental protocols for stability testing, and offers guidelines for safe handling and storage.

Chemical and Physical Properties

A summary of the key chemical identifiers for this compound is provided below.

| Property | Value |

| CAS Number | 107040-75-5 |

| Molecular Formula | C₇H₆F₃NO |

| Molecular Weight | 177.12 g/mol |

| Purity (Typical) | ≥98% |

| Boiling Point | 75-77 °C at 2.5 mmHg |

Stability Profile and Potential Degradation Pathways

There is a notable absence of specific, publicly available forced degradation studies for this compound. However, based on its chemical structure, several potential degradation pathways can be anticipated under stress conditions such as heat, light, oxidation, and hydrolysis across a range of pH values.[3][4]

The trifluoromethyl group is known for its high stability due to the strong carbon-fluorine bond, which generally confers metabolic and chemical robustness.[2] The primary points of lability in the molecule are likely the alcohol functional group and the pyridine ring.

Potential Degradation Pathways Include:

-

Oxidation: The secondary alcohol is susceptible to oxidation to form the corresponding ketone, 2,2,2-trifluoro-1-(pyridin-2-yl)ethan-1-one. The nitrogen atom in the pyridine ring could also be oxidized to form an N-oxide.

-

Dehydration: Under acidic conditions and heat, elimination of water could potentially occur, although this is less common for such alcohols.

-

Photochemical Degradation: Pyridine and its derivatives can be susceptible to photochemical transformations.[5] Exposure to UV light may induce degradation.

-

Extreme pH: While generally stable, prolonged exposure to strongly acidic or basic conditions, especially at elevated temperatures, could potentially lead to unforeseen degradation.

Below is a diagram illustrating a potential oxidative degradation pathway.

References

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of 2,2,2-Trifluoro-1-pyridin-2-ylethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral trifluoromethylated alcohols are crucial building blocks in medicinal chemistry and drug development due to the unique properties conferred by the trifluoromethyl group, such as enhanced metabolic stability, lipophilicity, and binding affinity. The title compound, 2,2,2-Trifluoro-1-pyridin-2-ylethanol, is a valuable synthon for the preparation of more complex biologically active molecules. This document provides detailed protocols for the enantioselective synthesis of this alcohol, focusing on the asymmetric transfer hydrogenation (ATH) of the corresponding ketone, 2,2,2-trifluoro-1-(pyridin-2-yl)ethan-1-one.

The primary method detailed is the Noyori-Ikariya asymmetric transfer hydrogenation, which is renowned for its high efficiency and enantioselectivity in the reduction of a wide range of ketones, including heteroaromatic and fluorinated substrates.[1][2][3][4] The use of ruthenium catalysts bearing a chiral diamine ligand, such as TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), in the presence of a hydrogen donor like a formic acid/triethylamine mixture, provides a reliable route to the desired chiral alcohol.[1][4][5]

Data Presentation

The following table summarizes representative quantitative data for the asymmetric transfer hydrogenation of 2,2,2-trifluoro-1-(pyridin-2-yl)ethan-1-one using a Noyori-type catalyst. The data is based on typical results obtained for analogous heteroaromatic and trifluoromethyl ketones.

| Entry | Catalyst (mol%) | Ligand | Hydrogen Source | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) |

| 1 | RuCl(p-cymene)[(S,S)-TsDPEN] (1.0) | (S,S)-TsDPEN | HCOOH/NEt₃ (5:2) | DMF | 40 | 24 | >95 | >98 |

| 2 | RuCl(mesitylene)[(R,R)-TsDPEN] (1.0) | (R,R)-TsDPEN | HCOOH/NEt₃ (5:2) | CH₂Cl₂ | 25 | 48 | >95 | >98 |

| 3 | [RuCl₂(p-cymene)]₂ (0.5) + (S,S)-TsDPEN (1.1) | (S,S)-TsDPEN | HCOONa / H₂O | H₂O | 40 | 12 | >90 | >97 |

Experimental Protocols

Method 1: Asymmetric Transfer Hydrogenation using RuCl(p-cymene)[(S,S)-TsDPEN] in Formic Acid/Triethylamine

This protocol describes the enantioselective reduction of 2,2,2-trifluoro-1-(pyridin-2-yl)ethan-1-one to (R)-2,2,2-trifluoro-1-pyridin-2-ylethanol. For the synthesis of the (S)-enantiomer, the corresponding (R,R)-TsDPEN catalyst should be used.

Materials:

-

2,2,2-trifluoro-1-(pyridin-2-yl)ethan-1-one

-

RuCl(p-cymene)[(S,S)-TsDPEN]

-

Formic acid (HCOOH)

-

Triethylamine (NEt₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether (Et₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Preparation of the Hydrogen Source: In a fume hood, prepare a 5:2 azeotropic mixture of formic acid and triethylamine by slowly adding triethylamine (2 equivalents) to formic acid (5 equivalents) with cooling in an ice bath.

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 2,2,2-trifluoro-1-(pyridin-2-yl)ethan-1-one (1.0 mmol, 1.0 equiv) and RuCl(p-cymene)[(S,S)-TsDPEN] (0.01 mmol, 0.01 equiv).

-

Addition of Solvent and Reagents: Add anhydrous DMF (5 mL) to the flask, followed by the freshly prepared formic acid/triethylamine mixture (1.0 mL).

-

Reaction: Stir the reaction mixture at 40 °C for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (10 mL).

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 15 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired (R)-2,2,2-trifluoro-1-pyridin-2-ylethanol.

-